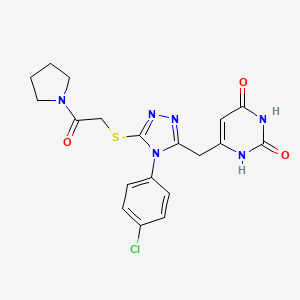
6-((4-(4-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((4-(4-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19ClN6O3S and its molecular weight is 446.91. The purity is usually 95%.
BenchChem offers high-quality 6-((4-(4-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-(4-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of various heterocyclic compounds, including thiazolo- and oxazolo[5,4-d]pyrimidines, via reactions involving 5-acylaminopyrimidines with phosphorus oxychloride or phosphorus pentasulfide. These synthetic approaches are critical for developing new compounds with potential biological activities. The work by Hurst et al. (1991) highlights the versatility of pyrimidine derivatives in synthesizing complex heterocyclic systems, emphasizing their importance in medicinal chemistry and material science Hurst, D. T., Atcha, S., & Marshall, K. (1991).
One-Pot, Multi-Component Syntheses
The development of one-pot, multi-component synthesis methods has been a focus of research, facilitating the efficient production of pyrido[2,3-d]pyrimidinones. These methods, utilizing aluminate sulfonic acid nanocatalysts, offer advantages such as high yields, short reaction times, and easy workup, demonstrating the compound's role in streamlining synthetic routes in organic chemistry. Abdelrazek et al. (2019) have made significant contributions to this area, showcasing the compound's utility in creating diverse heterocyclic frameworks Abdelrazek, F. M., Gomha, S. M., Farghaly, Mohamed S., & Metz, P. (2019).
Novel Synthesis Routes
Research by Hassan (2006) introduces novel synthesis routes for indeno[2',1': 5,6] pyrido[2,3- d ][1,2,4]triazolo[4,3- a ]pyrimidines, highlighting the chemical versatility and potential for generating compounds with unique structural features. These synthesis routes open new pathways for creating molecules with potential applications in drug discovery and development Hassan, N. A. (2006).
Structural and Electronic Studies
Investigations into the crystal structure and electronic properties of pyrimidine derivatives, including the title compound, provide foundational knowledge for understanding their reactivity and interaction mechanisms. Studies like those by Yang (2009) contribute to the field of crystallography and molecular electronics, offering insights into the structural intricacies of pyrimidine derivatives and their potential applications in material science and pharmacology Yang, Hu (2009).
Antimicrobial and Biological Activities
Research into the antimicrobial and biological activities of pyrimidine derivatives is crucial for identifying new therapeutic agents. Studies by Abdelghani et al. (2017) explore the synthesis and evaluation of new pyrimidines and condensed pyrimidines, aiming to identify compounds with significant antimicrobial properties. These investigations underscore the potential of pyrimidine derivatives in contributing to the development of new antibiotics and antifungal agents Abdelghani, Essam, Said, S. A., Assy, M., & Hamid, A. M. A. (2017).
properties
IUPAC Name |
6-[[4-(4-chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O3S/c20-12-3-5-14(6-4-12)26-15(9-13-10-16(27)22-18(29)21-13)23-24-19(26)30-11-17(28)25-7-1-2-8-25/h3-6,10H,1-2,7-9,11H2,(H2,21,22,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLGLAMEYXMMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-(4-chlorophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2538999.png)
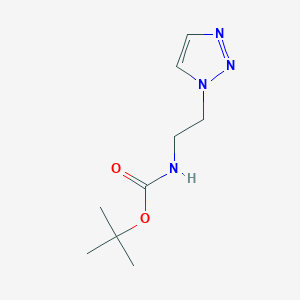
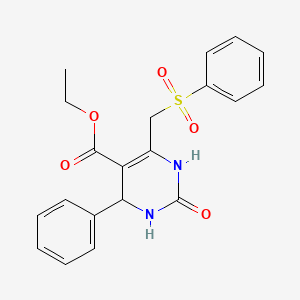
![1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2539002.png)
![1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]](/img/structure/B2539004.png)
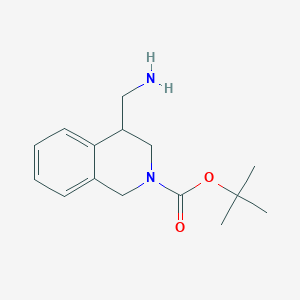
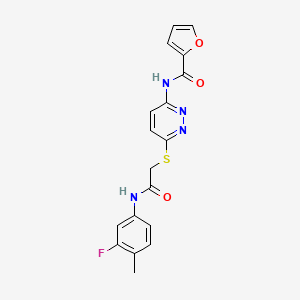
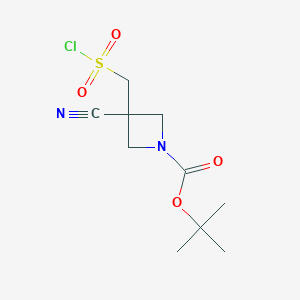
![(Z)-2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2539010.png)
![3-[(4-ethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2539011.png)

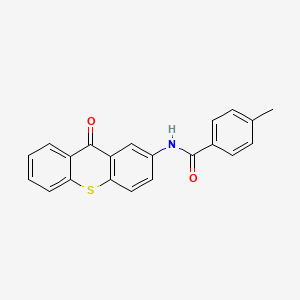
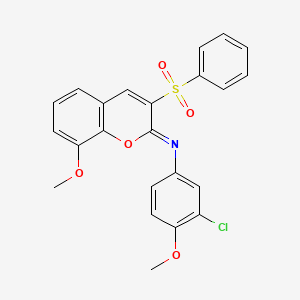
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2539019.png)